3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide
Description
3-(9H-Carbazol-9-yl)-N′-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide is a carbazole-based hydrazide derivative featuring a carbazole moiety linked to a propanehydrazide scaffold substituted with an (E)-2-ethoxyphenylmethylidene group. Carbazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and neuroprotective effects, often modulated by substituents on the aromatic rings . The (E)-configuration of the hydrazone bond ensures planarity, influencing molecular interactions and stability .
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXQGMIUOJCPP-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide, also known as ChemDiv compound 3253-8297, is a derivative of carbazole, a compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its chemical properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is CHNO, with a molecular weight of 385.47 g/mol. Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 385.47 g/mol |
| LogP (Partition Coefficient) | 5.695 |
| Water Solubility (LogSw) | -5.79 |
| Acid Dissociation Constant (pKa) | 10.42 |
| Base Dissociation Constant (pKb) | 4.63 |
| Rotatable Bonds | 8 |
These properties suggest that the compound has low water solubility and a relatively high logP value, indicating potential for membrane permeability, which is favorable for biological activity.
The biological activity of carbazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but several studies indicate potential actions:
- Anticancer Activity : Carbazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : Certain carbazole derivatives demonstrate antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that carbazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.
Case Studies
Several research studies have explored the biological activity of carbazole derivatives similar to the target compound:
- Anticancer Studies : A study by Xie et al. (2017) demonstrated that carbazole derivatives could induce apoptosis in human cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry reported that certain carbazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections.
- Inflammation Modulation : A recent study indicated that carbazole derivatives could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses, thereby presenting a novel approach for anti-inflammatory drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and hydrogen bonding, while electron-withdrawing groups (e.g., nitro, chloro) enhance stability and intermolecular interactions .
- Spatial Arrangement : Planar carbazole systems (r.m.s. deviation: 0.003 Å in ) facilitate π-π stacking, critical for crystallinity and biological target binding .
- Biological Activity : Hydroxy and methoxy substituents correlate with neuroprotection (), whereas chloro and nitro groups are associated with antimicrobial effects .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide?
The compound is synthesized via condensation between 3-(9H-carbazol-9-yl)propanehydrazide and 2-ethoxybenzaldehyde. Key steps include:
- Reaction Conditions : Use ethanol or methanol as solvent, reflux at 70–80°C for 6–12 hours, and acid catalysis (e.g., glacial acetic acid) to drive hydrazone formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane:ethyl acetate) .
- Characterization : Confirm structure via (δ 8.2–8.5 ppm for carbazole protons, δ 7.3–7.8 ppm for ethoxyphenyl), , and HRMS .
Q. How do substituents on the aromatic rings influence the compound’s stability and reactivity?
- Ethoxy Group : The 2-ethoxy substituent enhances solubility in polar solvents and stabilizes the hydrazone linkage via resonance. However, steric hindrance from the ethoxy group may reduce reaction yields compared to unsubstituted analogs .
- Carbazole Moiety : The planar carbazole system enables π-π stacking, critical for solid-state stability and potential electronic applications. Hydrogen bonding between the hydrazide N-H and carbonyl groups further stabilizes the structure .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported biological activity data for carbazole hydrazide derivatives?
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory efficacy) arise from:
- Assay Variability : Standardize in vitro protocols (e.g., MTT assay cell lines, incubation times) .
- Structural Analog Comparison : Compare with analogs like N'-(4-nitrobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazide () to isolate substituent effects. For example, nitro groups enhance electron-withdrawing properties, altering binding affinity .
- Computational Modeling : Perform molecular docking to predict interactions with targets like topoisomerase II or COX-2, followed by experimental validation .
Q. How can spectroscopic and crystallographic data elucidate the compound’s conformation and intermolecular interactions?
- X-ray Crystallography : Resolve non-planar conformations caused by steric clashes between the carbazole and ethoxyphenyl groups. For example, related compounds show dihedral angles >30° between aromatic systems .
- FT-IR Spectroscopy : Identify key vibrations (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) to confirm hydrazone formation .
- UV-Vis Analysis : Monitor π→π* transitions (λmax ~290–320 nm) to assess electronic delocalization .
Q. What experimental designs optimize the compound’s derivatization for enhanced bioactivity?
- Functional Group Modification : Replace the ethoxy group with electron-deficient substituents (e.g., nitro, cyano) to increase electrophilicity and target binding .
- Metal Complexation : Chelate the hydrazone with transition metals (e.g., Cu, Zn) to enhance antimicrobial or cytotoxic activity .
- Hybrid Synthesis : Fuse with bioactive scaffolds (e.g., indole, tetrahydrocarbazole) to exploit synergistic effects, as seen in neuroprotective analogs () .
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Catalytic Optimization : Use microwaves or ultrasound to accelerate condensation reactions, reducing time from 12 hours to <2 hours .
- Solvent Engineering : Switch to DMF or THF for better solubility of carbazole intermediates .
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., unreacted aldehyde) and adjust stoichiometry .
Q. What strategies validate the compound’s mechanism of action in therapeutic contexts?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or oxidoreductases using fluorogenic substrates .
- Gene Expression Profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, inflammation) in treated cell lines .
- In Vivo Models : Use zebrafish or murine models to evaluate pharmacokinetics and toxicity, prioritizing analogs with LogP <5 for better bioavailability .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
